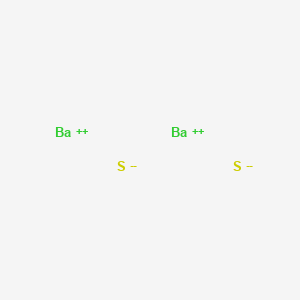

Dibarium(2+) disulfanediide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bariumsulfid ist eine anorganische Verbindung mit der chemischen Formel BaS. Es ist ein weißer Feststoff, der in großem Maßstab hergestellt wird und als Vorläufer für verschiedene andere Bariumverbindungen dient, darunter Bariumcarbonat und das Pigment Lithopon . Bariumsulfid ist bekannt für seine einzigartigen optischen und elektronischen Eigenschaften, die es in verschiedenen industriellen Anwendungen wertvoll machen .

Vorbereitungsmethoden

Bariumsulfid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die carbothermische Reduktion von Bariumsulfat (BaSO₄) unter Verwendung von Kohlenstoff als Reduktionsmittel. Diese Reaktion wird typischerweise bei hohen Temperaturen (um 1.200 °C) durchgeführt und erzeugt Bariumsulfid und Kohlendioxid als Nebenprodukte . Die Reaktion kann wie folgt dargestellt werden: [ \text{BaSO}4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]

Ein weiteres Verfahren beinhaltet die Reaktion von Bariumcarbonat (BaCO₃) mit Schwefelwasserstoff (H₂S) unter Bildung von Bariumsulfid, Wasser und Kohlendioxid {_svg_4}: [ \text{BaCO}3 + \text{H}_2\text{S} \rightarrow \text{BaS} + \text{H}_2\text{O} + \text{CO}_2 ]

Analyse Chemischer Reaktionen

Bariumsulfid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den häufigsten Reaktionen gehören:

-

Oxidation: : Bariumsulfid kann bei Kontakt mit Sauerstoff oder anderen Oxidationsmitteln zu Bariumsulfat (BaSO₄) oxidiert werden {_svg_5}: [ \text{BaS} + 2\text{O}2 \rightarrow \text{BaSO}_4 ]

-

Reaktion mit Säuren: : Bariumsulfid reagiert mit Säuren unter Bildung von Schwefelwasserstoff (H₂S) Gas und dem entsprechenden Bariumsalz {_svg_6}: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}2 + \text{H}_2\text{S} ]

-

Substitution: : Bariumsulfid kann mit Natriumsulfat (Na₂SO₄) reagieren, um Bariumsulfat und Natriumsulfid (Na₂S) zu bilden {_svg_7}: [ \text{BaS} + \text{Na}2\text{SO}_4 \rightarrow \text{BaSO}_4 + \text{Na}_2\text{S} ]

Wissenschaftliche Forschungsanwendungen

Bariumsulfid findet aufgrund seiner einzigartigen Eigenschaften eine breite Palette an Anwendungen in der wissenschaftlichen Forschung

Optoelektronik: Bariumsulfid wird zur Herstellung von dünnen Filmen für optoelektronische Geräte wie Sensoren und Photovoltaikzellen verwendet.

Leuchtfarben: Es wird als Vorläufer bei der Herstellung von Leuchtfarben und Pigmenten verwendet.

Flammschutzmittel: Es wird als Additiv in Flammschutzmitteln verwendet, um deren Wirksamkeit zu verbessern.

Wirkmechanismus

Der Wirkmechanismus von Bariumsulfid beinhaltet seine Fähigkeit, verschiedene chemische Reaktionen wie Oxidation und Substitution einzugehen, um verschiedene Bariumverbindungen zu bilden. Diese Reaktionen werden durch die einzigartige elektronische Struktur von Bariumsulfid erleichtert, die es ihm ermöglicht, mit verschiedenen Reagenzien und Bedingungen zu interagieren {_svg_8}. Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, hängen von der jeweiligen Anwendung und den verwendeten Reagenzien ab.

Wirkmechanismus

The mechanism of action of barium sulfide involves its ability to undergo various chemical reactions, such as oxidation and substitution, to form different barium compounds. These reactions are facilitated by the unique electronic structure of barium sulfide, which allows it to interact with various reagents and conditions . The molecular targets and pathways involved in these reactions depend on the specific application and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Bariumsulfid kann mit anderen ähnlichen Verbindungen wie Bariumoxid (BaO), Bariumcarbonat (BaCO₃) und Bariumsulfat (BaSO₄) verglichen werden. Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen:

Bariumoxid (BaO): Bariumoxid wird bei der Herstellung von Glas und Keramik sowie als Vorläufer für andere Bariumverbindungen verwendet.

Bariumcarbonat (BaCO₃): Bariumcarbonat wird in der Keramikindustrie und als Vorläufer für Bariumsulfid verwendet.

Bariumsulfat (BaSO₄): Bariumsulfat wird als Kontrastmittel in der medizinischen Bildgebung und als Füllstoffmaterial in Kunststoffen und Kautschuken verwendet.

Bariumsulfid ist einzigartig in seiner Fähigkeit, als Vorläufer für verschiedene Bariumverbindungen zu dienen, sowie in seinen Anwendungen in der Optoelektronik und bei Leuchtfarben .

Eigenschaften

Molekularformel |

Ba2S2 |

|---|---|

Molekulargewicht |

338.8 g/mol |

IUPAC-Name |

barium(2+);disulfide |

InChI |

InChI=1S/2Ba.2S/q2*+2;2*-2 |

InChI-Schlüssel |

NGYJQVSUURXWGF-UHFFFAOYSA-N |

Kanonische SMILES |

[S-2].[S-2].[Ba+2].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)

![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)